![molecular formula C22H27N3 B14235257 1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]- CAS No. 510755-29-0](/img/structure/B14235257.png)
1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a 3-methylphenyl group and an ethylenediamine backbone with diethyl substitutions. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline with 3-methylphenylamine to form an intermediate product. This intermediate is then reacted with N,N-diethylethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The ethylenediamine backbone allows the compound to chelate metal ions, forming stable complexes that can act as catalysts or therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but with dimethyl substitutions instead of the quinoline ring.
N-(1-Naphthyl)ethylenediamine: Contains a naphthyl group instead of the quinoline ring.
Ethylenediamine: The simplest form of ethylenediamine without any substitutions.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline ring and the 3-methylphenyl group enhances its ability to interact with biological targets and form stable metal complexes, making it valuable in various applications.
Propiedades
Número CAS |
510755-29-0 |
|---|---|
Fórmula molecular |
C22H27N3 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[2-(3-methylphenyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N3/c1-4-25(5-2)14-13-23-22-16-21(18-10-8-9-17(3)15-18)24-20-12-7-6-11-19(20)22/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,23,24) |
Clave InChI |
UQDCCPNXTAGVNJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
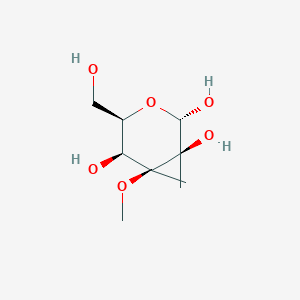
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)
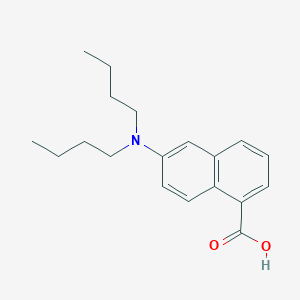
![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
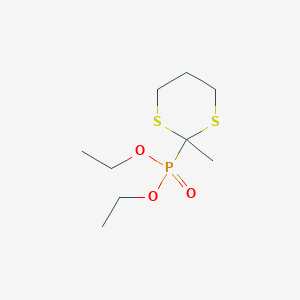
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
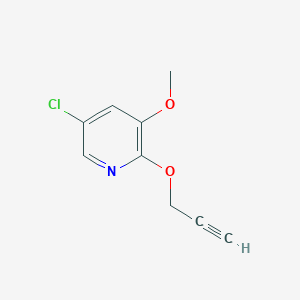
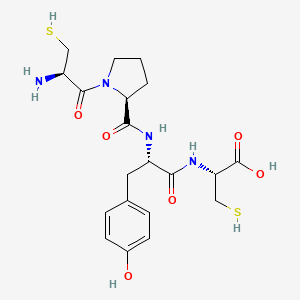
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
